An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class, a group of compounds widely distributed in nature and known for their diverse pharmacological activities. The chromene scaffold is a privileged structure in medicinal chemistry, and its derivatives have garnered significant interest for their potential therapeutic applications, particularly as anti-inflammatory and neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activity, and potential therapeutic applications of 8-Methoxy-2H-chromene-3-carboxylic acid, with a focus on its role as a lead compound in drug discovery.
Physicochemical Properties
8-Methoxy-2H-chromene-3-carboxylic acid is a solid at room temperature with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . A closely related and often precursor compound is 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-methoxycoumarin-3-carboxylic acid), which has the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol [1][2][3]. The presence of the methoxy group and the carboxylic acid moiety are key structural features that influence its biological activity and potential for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| CAS Number | 57543-59-6 | |
| Appearance | Solid | |
| Related Compound | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | [1][2][3] |
| Related Compound MF | C₁₁H₈O₅ | [1][2][3] |
| Related Compound MW | 220.18 g/mol | [1][2][3] |
| Related Compound CAS | 2555-20-6 | [1][2][3] |
Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid
The synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid can be achieved through several synthetic routes. A common and effective method is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound like malonic acid, followed by subsequent reactions.
Experimental Protocol: Knoevenagel Condensation for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
This protocol describes the synthesis of the coumarin precursor, which can be further modified to yield the target 2H-chromene derivative.
Materials:
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2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
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Malonic acid
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Pyridine
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Piperidine (catalyst)
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Ethanol
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Hydrochloric acid (for acidification)
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Distilled water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine.
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Add a catalytic amount of piperidine to the reaction mixture.
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Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a sufficient amount of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
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Filter the resulting solid precipitate, wash thoroughly with cold distilled water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
A similar procedure can be adapted for the synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid by modifying the starting materials and reaction conditions, for instance, by using a different active methylene compound or by subsequent reduction of the 2-oxo group. Another approach involves the derivatization of a 3-cyano-2H-chromene, which can be synthesized from salicylaldehydes and acrylonitrile[4].
Biological Activity and Mechanism of Action
Derivatives of 8-methoxy-chromene have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Anti-inflammatory Activity
Research on related compounds, such as 8-methoxy-chromen-2-one, has shown potent anti-inflammatory effects in a rat model of collagen-induced arthritis. This activity is attributed to the downregulation of nitric oxide (NO), NF-κB, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, studies on psoralen derivatives, which share structural similarities, indicate that 8-methoxypsoralen can inhibit the production of prostaglandin E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[5]. This inhibition is mediated through the suppression of IκBα, p38 MAPK, and JNK phosphorylation, as well as the nuclear translocation of the p65 subunit of NF-κB[5].
Potential in Neurological Disorders
While direct evidence for the efficacy of 8-Methoxy-2H-chromene-3-carboxylic acid in neurological disorders is limited, the anti-inflammatory and neuroprotective effects of related phenolic acids and chromene derivatives suggest its potential in this area[6]. Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. By inhibiting pro-inflammatory mediators and signaling pathways in the central nervous system, this compound could potentially mitigate neuronal damage and disease progression. Further research is warranted to explore the neuroprotective effects of 8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives.
Signaling Pathway
The anti-inflammatory effects of 8-methoxy-chromene derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]

